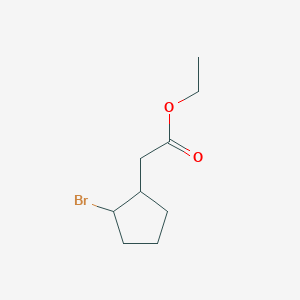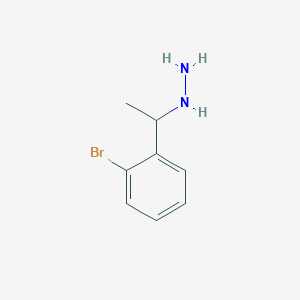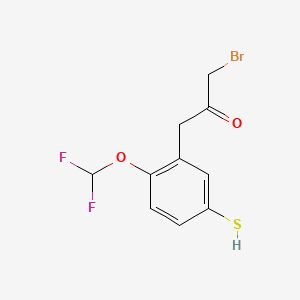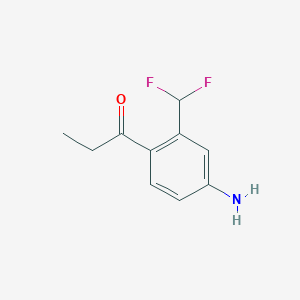
1-(4-Chloro-2-ethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. It is a ketone derivative characterized by the presence of a chloro and ethyl group attached to a phenyl ring, which is further connected to a propanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
1-(4-Chloro-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-ethylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-ethylphenyl)propan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound may act as an inhibitor or modulator of specific biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP): A cathinone derivative with psychoactive properties.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC): Another cathinone derivative with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-(4-chloro-2-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-3-8-7-9(12)5-6-10(8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
QKXQTOUIHRVAPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Cl)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


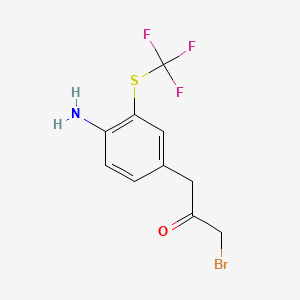
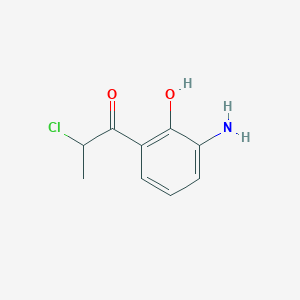


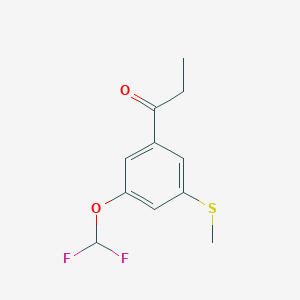


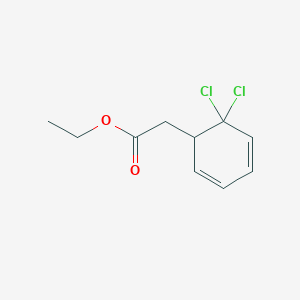
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)

